molecular formula C23H22N4O5 B252822 5-nitro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide

5-nitro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide

Cat. No. B252822
M. Wt: 434.4 g/mol
InChI Key: PVEQWSPNCJEJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide, commonly known as FANFT, is a synthetic compound that belongs to the class of nitrofuran derivatives. FANFT has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.

Mechanism of Action

The mechanism of action of FANFT involves the formation of DNA adducts through the reaction of its nitro group with the nucleophilic centers of DNA bases. The resulting DNA adducts can cause DNA damage and inhibit DNA replication and repair, leading to cell death and apoptosis. FANFT can also induce oxidative stress and activate signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
FANFT has been shown to have both biochemical and physiological effects. Biochemically, FANFT can induce DNA damage, inhibit DNA repair, and alter gene expression. Physiologically, FANFT can cause cytotoxicity, apoptosis, and inflammation. FANFT has also been shown to affect the immune system and the cardiovascular system.

Advantages and Limitations for Lab Experiments

One advantage of using FANFT in lab experiments is its ability to induce DNA adducts and DNA damage, which can be used to study the mechanisms of DNA repair and replication. FANFT can also be used as a tool for DNA adduct analysis and biomonitoring of exposure to nitrofurans. One limitation of using FANFT in lab experiments is its potential toxicity and carcinogenicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on FANFT. One direction is to develop more efficient and selective synthesis methods for FANFT and its derivatives. Another direction is to study the structure-activity relationship of FANFT and its derivatives to optimize their anticancer activity and reduce their toxicity. Furthermore, the potential applications of FANFT in other fields, such as environmental monitoring and drug discovery, should be explored.

Synthesis Methods

The synthesis of FANFT involves the reaction of 4-(2-methylbenzoyl)-1-piperazine with 5-nitro-2-furoic acid in the presence of a suitable catalyst. The resulting product is then purified by recrystallization. The purity and yield of FANFT can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

FANFT has been widely used in scientific research for its potential applications in cancer biology. Studies have shown that FANFT can induce DNA damage and inhibit DNA repair, leading to cell death and apoptosis. FANFT has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, FANFT has been used as a tool for DNA adduct analysis and biomonitoring of exposure to nitrofurans.

properties

Product Name

5-nitro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C23H22N4O5/c1-16-4-2-3-5-19(16)23(29)26-14-12-25(13-15-26)18-8-6-17(7-9-18)24-22(28)20-10-11-21(32-20)27(30)31/h2-11H,12-15H2,1H3,(H,24,28)

InChI Key

PVEQWSPNCJEJJK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.